molecular formula C20H25N5O2 B11144100 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11144100
M. Wt: 367.4 g/mol
InChI Key: IKEWKPRAWQQZRY-UHFFFAOYSA-N
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both pyrimidine and indole moieties

Preparation Methods

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and indole intermediates. The pyrimidine intermediate, 4,6-dimethyl-2-pyrimidinamine, can be synthesized through the reaction of acetylacetone with guanidine . The indole intermediate, 5-methoxyindole, can be synthesized from 5-methoxytryptamine . These intermediates are then coupled under specific conditions to form the final compound.

Chemical Reactions Analysis

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleotide-binding sites, while the indole moiety can interact with protein receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide lies in its combined structure, which allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C20H25N5O2/c1-13-10-14(2)25-20(24-13)22-9-7-19(26)21-8-6-15-12-23-18-5-4-16(27-3)11-17(15)18/h4-5,10-12,23H,6-9H2,1-3H3,(H,21,26)(H,22,24,25)

InChI Key

IKEWKPRAWQQZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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